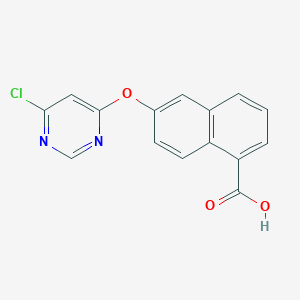
6-(6-Chloropyrimidin-4-yloxy)-1-naphthoic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
6-(6-Chloropyrimidin-4-yloxy)-1-naphthoic acid is a chemical compound that features a pyrimidine ring substituted with a chlorine atom and an oxygen atom, which is further connected to a naphthoic acid moiety
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-(6-Chloropyrimidin-4-yloxy)-1-naphthoic acid typically involves the following steps:
Formation of the Pyrimidine Intermediate: The starting material, 4,6-dichloropyrimidine, undergoes nucleophilic substitution with a suitable phenol derivative to form 6-chloropyrimidin-4-yloxy intermediate.
Coupling with Naphthoic Acid: The intermediate is then coupled with 1-naphthoic acid under appropriate conditions, such as using a base like potassium carbonate in a polar aprotic solvent like dimethylformamide (DMF).
Industrial Production Methods
For industrial-scale production, the process is optimized for higher yields and cost-effectiveness. This may involve:
Catalysts: Using catalysts to enhance reaction rates.
Solvent Recycling: Implementing solvent recycling systems to reduce waste.
Purification: Employing advanced purification techniques like crystallization or chromatography to obtain high-purity products.
化学反应分析
Types of Reactions
6-(6-Chloropyrimidin-4-yloxy)-1-naphthoic acid can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atom on the pyrimidine ring can be substituted with other nucleophiles.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the functional groups.
Coupling Reactions: It can be involved in coupling reactions to form larger, more complex molecules.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide in solvents like DMF or dimethyl sulfoxide (DMSO).
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products
Substituted Pyrimidines: Products where the chlorine atom is replaced by other functional groups.
Oxidized or Reduced Derivatives: Compounds with altered oxidation states of the functional groups.
科学研究应用
6-(6-Chloropyrimidin-4-yloxy)-1-naphthoic acid has several scientific research applications:
Medicinal Chemistry: It is explored for its potential as a pharmacophore in drug design, particularly for its ability to interact with biological targets.
Materials Science: The compound is investigated for its properties in the development of new materials, such as organic semiconductors.
Biological Studies: It is used in studies to understand its interactions with enzymes and receptors, providing insights into its biological activity.
Industrial Applications: The compound is utilized in the synthesis of other complex molecules, serving as a building block in various chemical processes.
作用机制
The mechanism of action of 6-(6-Chloropyrimidin-4-yloxy)-1-naphthoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The pyrimidine ring can form hydrogen bonds and π-π interactions with the active sites of enzymes, modulating their activity. The naphthoic acid moiety can enhance the compound’s binding affinity and specificity.
相似化合物的比较
Similar Compounds
6-(4-Chloropyrimidin-2-yloxy)-1-naphthoic acid: Similar structure but with a different substitution pattern on the pyrimidine ring.
6-(6-Bromopyrimidin-4-yloxy)-1-naphthoic acid: Bromine instead of chlorine, which may affect its reactivity and biological activity.
6-(6-Chloropyrimidin-4-yloxy)-2-naphthoic acid: Similar structure but with the naphthoic acid moiety attached at a different position.
Uniqueness
6-(6-Chloropyrimidin-4-yloxy)-1-naphthoic acid is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological interactions. The presence of both the pyrimidine and naphthoic acid moieties provides a versatile scaffold for further modifications and applications.
属性
分子式 |
C15H9ClN2O3 |
|---|---|
分子量 |
300.69 g/mol |
IUPAC 名称 |
6-(6-chloropyrimidin-4-yl)oxynaphthalene-1-carboxylic acid |
InChI |
InChI=1S/C15H9ClN2O3/c16-13-7-14(18-8-17-13)21-10-4-5-11-9(6-10)2-1-3-12(11)15(19)20/h1-8H,(H,19,20) |
InChI 键 |
JOFFXYPUMCKTDY-UHFFFAOYSA-N |
规范 SMILES |
C1=CC2=C(C=CC(=C2)OC3=CC(=NC=N3)Cl)C(=C1)C(=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


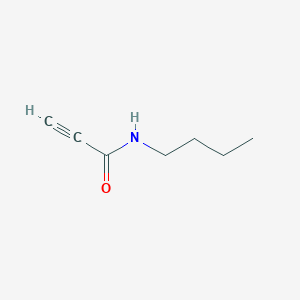
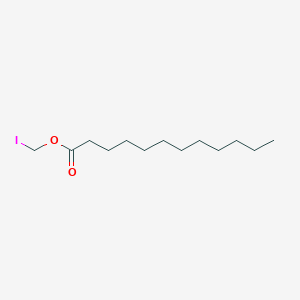
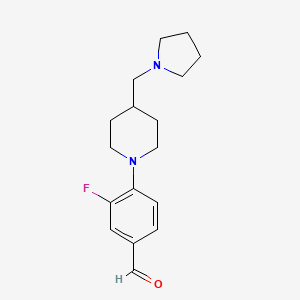
![1-[4-(1-Bromoethyl)-phenyl]-ethanone](/img/structure/B8399361.png)
![Ethyl 4-[(tert-butoxycarbonyl)amino]thiophene-2-carboxylate](/img/structure/B8399380.png)
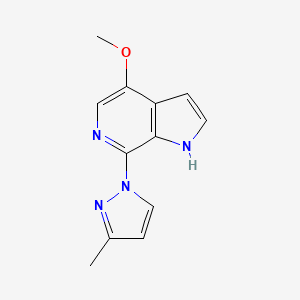
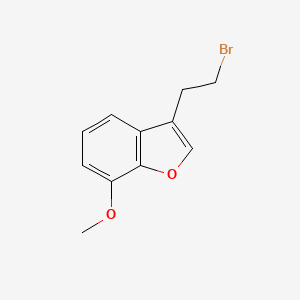
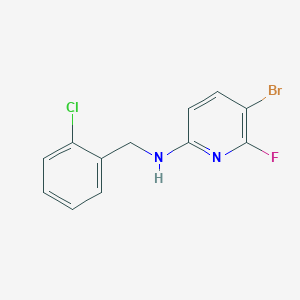
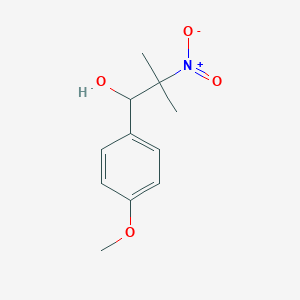
![N-Methoxy-N-methylthieno[2,3-d]pyrimidine-6-carboxamide](/img/structure/B8399420.png)
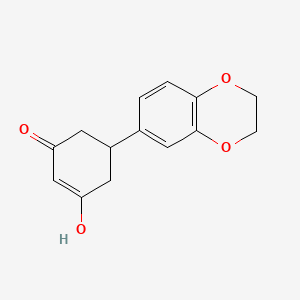
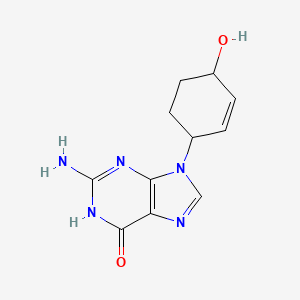
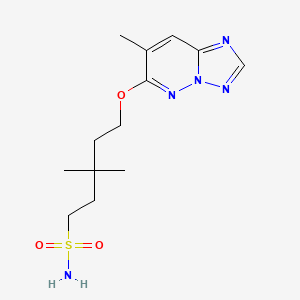
![Carbamic acid,1h-pyrrolo[3,2-c]pyridin-4-yl-,ethyl ester](/img/structure/B8399458.png)
